

Application Note: Detection of Acetylated p53 (Lys386) by Flow Cytometry

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Compound of Interest

Compound Name: AC-386

Cat. No.: B12418357

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Introduction

The tumor suppressor protein p53 plays a crucial role in maintaining cellular homeostasis by regulating the cell cycle, DNA repair, and apoptosis.[1] The function of p53 is tightly regulated by post-translational modifications, including acetylation.[1] Acetylation of p53 at lysine 386 (K386) is a critical modification that can influence its stability and transcriptional activity.[1] This application note provides a detailed protocol for the detection of acetylated p53 at K386 in single cells using flow cytometry. This method allows for the quantitative analysis of this specific post-translational modification within cell populations, which is valuable for research in cancer biology, drug development, and cellular stress responses.

It is important to note that "**AC-386**" is not a recognized standard chemical or biological reagent. The search results for "**AC-386**" are varied, referring to a scopolamine formulation (DPI-386) for motion sickness, a university course number (QAC 386), and other unrelated contexts.[2][3] Therefore, this protocol is based on the hypothesis that the user is interested in the analysis of the acetylation of p53 at the K386 site.

Principle

This protocol employs intracellular staining with a fluorescently-labeled antibody that specifically recognizes the acetylated form of p53 at lysine 386. Cells are first fixed to preserve their cellular structure and then permeabilized to allow the antibody to access intracellular antigens. Following staining, the cells are analyzed on a flow cytometer to quantify the fluorescence intensity, which corresponds to the level of acetylated p53 (K386) in each cell.

Experimental Protocol

Materials

- Cells of interest (e.g., cancer cell lines, primary cells)
- Phosphate-Buffered Saline (PBS)
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)
- Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
- Primary antibody: Anti-acetyl-p53 (Lys386) antibody (ensure it is validated for flow cytometry)
- Fluorochrome-conjugated secondary antibody (if the primary antibody is not directly conjugated)
- Flow cytometry tubes
- Centrifuge
- Flow cytometer

Procedure

- Cell Preparation:
 - Harvest cells and wash them once with cold PBS.
 - Resuspend the cells in PBS to a concentration of 1×10^6 cells/mL.
- Fixation:
 - Add 1 mL of Fixation Buffer to 1×10^6 cells.
 - Incubate for 15-20 minutes at room temperature.

- Centrifuge at 500 x g for 5 minutes and discard the supernatant.
- Wash the cells twice with PBS.
- Permeabilization:
 - Resuspend the cell pellet in 1 mL of Permeabilization Buffer.
 - Incubate for 10-15 minutes at room temperature.
 - Centrifuge at 500 x g for 5 minutes and discard the supernatant.
 - Wash the cells once with PBS.
- Blocking:
 - Resuspend the cell pellet in 100 µL of Blocking Buffer.
 - Incubate for 30 minutes at room temperature to block non-specific antibody binding.
- Antibody Staining:
 - Without washing, add the primary antibody (anti-acetyl-p53 (Lys386)) at the manufacturer's recommended concentration.
 - Incubate for 1 hour at room temperature or overnight at 4°C, protected from light.
 - Wash the cells twice with Permeabilization Buffer.
 - If using an unconjugated primary antibody, resuspend the cells in 100 µL of Permeabilization Buffer containing the fluorochrome-conjugated secondary antibody.
 - Incubate for 30-45 minutes at room temperature, protected from light.
 - Wash the cells twice with Permeabilization Buffer.
- Flow Cytometry Analysis:
 - Resuspend the final cell pellet in 500 µL of PBS.

- Analyze the samples on a flow cytometer.
- Acquire a sufficient number of events for statistical analysis.

Controls

- Unstained Cells: To set the baseline fluorescence.
- Isotype Control: To control for non-specific binding of the primary antibody.
- Fluorescence Minus One (FMO) Control: If performing multicolor analysis, to properly set gates.
- Positive and Negative Control Cells: Cells known to have high and low levels of p53 acetylation, respectively (e.g., treated with a histone deacetylase inhibitor as a positive control).

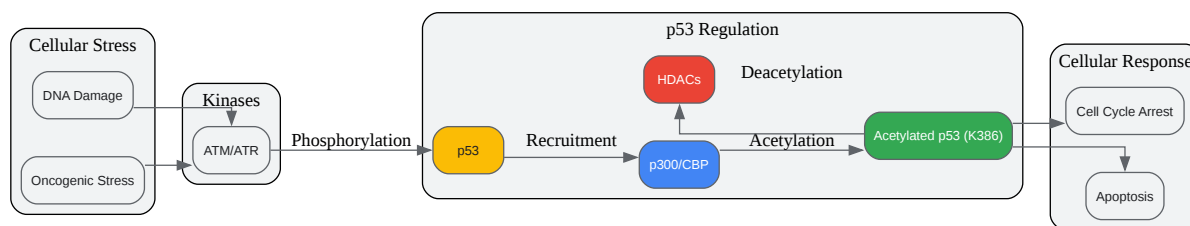
Data Presentation

The quantitative data obtained from the flow cytometry analysis can be summarized in a table for easy comparison. The mean fluorescence intensity (MFI) is a common metric used to represent the level of protein expression.

Cell Line	Treatment	Mean Fluorescence Intensity (MFI) of Acetyl-p53 (K386)	Standard Deviation
Cell Line A	Untreated	150	15
Cell Line A	Treatment X	450	30
Cell Line B	Untreated	200	20
Cell Line B	Treatment X	220	25

Visualizations

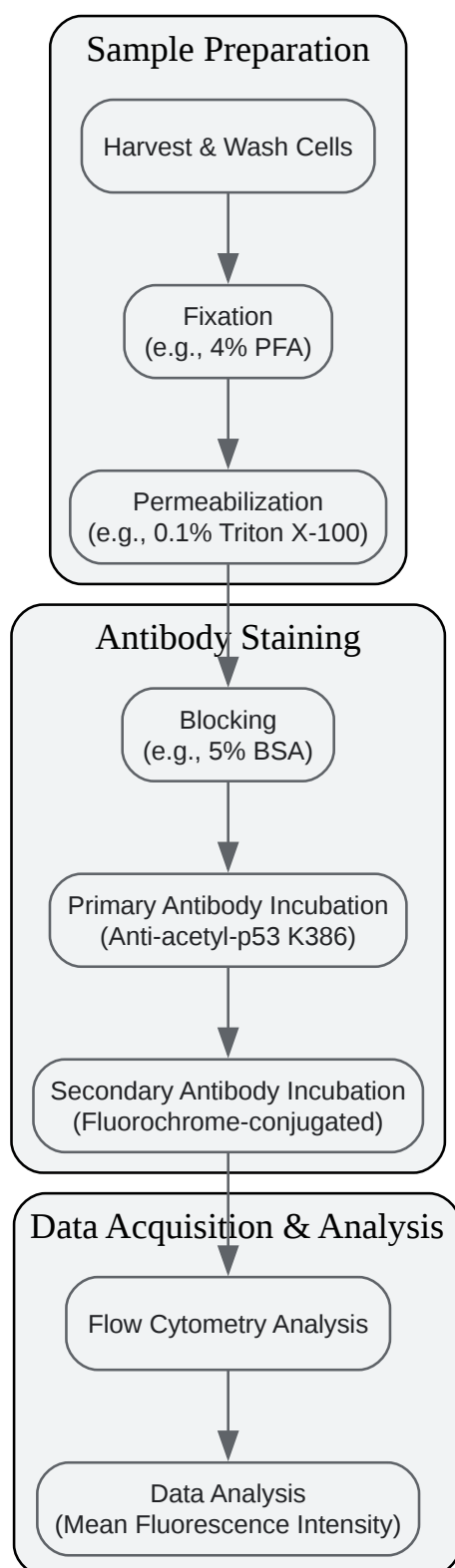
Signaling Pathway



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Caption: p53 acetylation signaling pathway.

Experimental Workflow



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Caption: Experimental workflow for acetyl-p53 flow cytometry.

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References

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